molecular formula C9H8F3IO B14007264 2-Iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene

2-Iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene

Cat. No.: B14007264
M. Wt: 316.06 g/mol
InChI Key: IHJXVJYOQNKDMN-UHFFFAOYSA-N
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Description

2-Iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of iodine, methoxy, methyl, and trifluoromethyl groups attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of a suitable precursor, such as 1-methoxy-3-methyl-5-(trifluoromethyl)benzene, using iodine and an oxidizing agent like nitric acid or hydrogen peroxide . The reaction is usually carried out under controlled conditions to ensure selective iodination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Mechanism of Action

The mechanism of action of 2-Iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene in chemical reactions involves the activation of the benzene ring through the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group. This dual activation facilitates various electrophilic and nucleophilic reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene is unique due to the combination of its substituents, which confer distinct electronic properties and reactivity. The presence of both electron-donating and electron-withdrawing groups on the benzene ring allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C9H8F3IO

Molecular Weight

316.06 g/mol

IUPAC Name

2-iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene

InChI

InChI=1S/C9H8F3IO/c1-5-3-6(9(10,11)12)4-7(14-2)8(5)13/h3-4H,1-2H3

InChI Key

IHJXVJYOQNKDMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1I)OC)C(F)(F)F

Origin of Product

United States

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